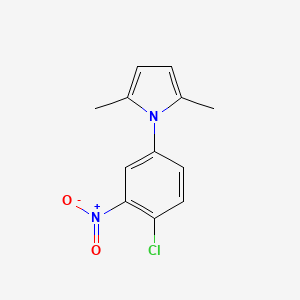
3-Chlorcyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocyclobutanol is a cyclic alcohol that contains a chloro group at position 3 of the cyclobutane ring. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Novel Heterocyclic Compound Synthesis
A study by Rajkumar et al. (2015) explores a method for preparing novel heterocyclic compounds, including the use of trifluoro or trichloro substituents in 3-oxobutanoates, potentially involving compounds like 3-Chlorcyclobutanol. This method facilitates reactions through Schiff base mediated Michael addition and selective addition to the carbonyl group, highlighting its utility in synthesizing heterocyclic compounds without a catalyst Rajkumar, P. Suman, B. Raju, 2015.
Synthesis of 2,4-Methanoproline Analogues
Rammeloo et al. (2002) describe a synthetic approach for 3-(chloromethyl)cyclobutanone, which is relevant for the synthesis of 2,4-methanoproline analogues. This process includes a reversible addition of hydrogen cyanide to imines, which could be relevant for understanding reactions involving 3-Chlorcyclobutanol Rammeloo, C. Stevens, N. de Kimpe, 2002.
Synthesis of Cyclobutanols
Calad et al. (2011) discuss a two-step procedure for synthesizing 3-alkoxycyclobutanones, starting from chloroacetyl chloride. This process involves a ketene cycloaddition followed by catalytic hydrogenation. Such methodologies could be applied to the synthesis of variants of 3-Chlorcyclobutanol and related compounds Calad, Douglas Mans, Justin Morin, S. A. O'neill-slawecki, J. Sisko, 2011.
Role in Photocatalytic Pollutant Removal
Hong et al. (2016) investigated the use of novel heterojunctions in photocatalysis, specifically for the removal of tetracycline hydrochloride and other pollutants under visible and simulated solar light irradiation. The study emphasizes the importance of chemical reactions and catalysts in environmental applications, which can include compounds like 3-Chlorcyclobutanol Yuanzhi Hong, Changsheng Li, Guangyi Zhang, Yadong Meng, Bingxin Yin, Yong Zhao, Weidong Shi, 2016.
Propriétés
IUPAC Name |
3-chlorocyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZBLJCERMHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutan-1-ol | |
CAS RN |
152713-95-6 |
Source


|
| Record name | 3-chlorocyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

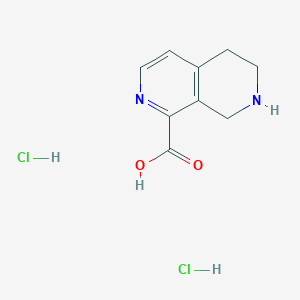
![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)
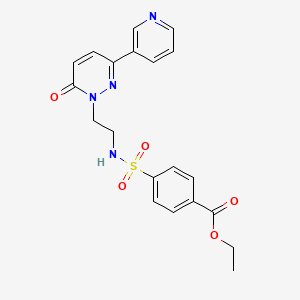

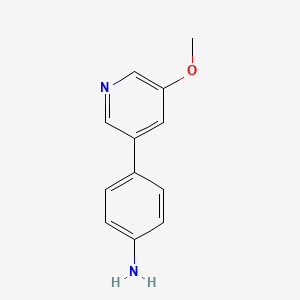
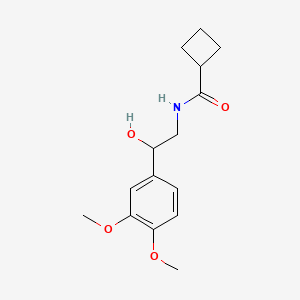
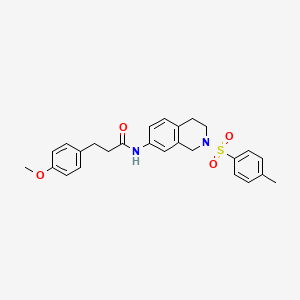

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2844784.png)
![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)

